molecular formula C7H15NO B8333233 Sec.-butyl-3-azetidinol CAS No. 35995-24-5

Sec.-butyl-3-azetidinol

Cat. No.: B8333233
CAS No.: 35995-24-5
M. Wt: 129.20 g/mol
InChI Key: PALQHDJEQRWLAZ-UHFFFAOYSA-N
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Description

Sec.-butyl-3-azetidinol is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a sec-butyl group attached to the nitrogen atom and a hydroxyl group on the third carbon of the azetidine ring. Azetidines are known for their strained ring structure, which imparts unique reactivity and properties to these compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sec.-butyl-3-azetidinol can be achieved through several methods. One common approach involves the intramolecular cyclization of open-chain precursors. For example, the cyclization of a suitable amine with a halogenated alcohol can yield the desired azetidine. Another method involves the reduction of 2-azetidinones, which can be readily prepared from the corresponding β-lactams .

Industrial Production Methods

Industrial production of this compound typically involves the use of high-pressure reactors and specialized catalysts to facilitate the cyclization process. The reaction conditions are optimized to achieve high yields and purity of the final product. Common reagents used in these processes include strong bases and reducing agents .

Chemical Reactions Analysis

Types of Reactions

Sec.-butyl-3-azetidinol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sec.-butyl-3-azetidinone (oxidation), sec.-butyl-3-azetidine (reduction), and various substituted azetidines (substitution) .

Mechanism of Action

The mechanism of action of sec.-butyl-3-azetidinol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the azetidine ring can interact with enzymes and receptors. These interactions can modulate the activity of various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Properties

CAS No.

35995-24-5

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

1-butan-2-ylazetidin-3-ol

InChI

InChI=1S/C7H15NO/c1-3-6(2)8-4-7(9)5-8/h6-7,9H,3-5H2,1-2H3

InChI Key

PALQHDJEQRWLAZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1CC(C1)O

Origin of Product

United States

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